molecular formula C18H15N3O2S B12162174 N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide

Cat. No.: B12162174
M. Wt: 337.4 g/mol
InChI Key: FLWXBQWYAKSPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide is a sulfonamide-derived small molecule featuring a benzimidazole core linked to a naphthalene sulfonamide moiety. Its structural uniqueness arises from the fusion of a planar naphthalene system with a heterocyclic benzimidazole ring, which is substituted with a methyl group at the 2-position.

The crystal structure of this compound, like many small molecules, can be resolved using X-ray crystallography tools such as the SHELX program suite. SHELX has been instrumental in refining small-molecule structures since the 1970s, offering precision in determining bond lengths, angles, and intermolecular interactions .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C18H15N3O2S/c1-12-19-17-9-7-15(11-18(17)20-12)21-24(22,23)16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3,(H,19,20)

InChI Key

FLWXBQWYAKSPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Construction of Benzene Ring: Start by condensing o-phenylenediamine with formic acid or trimethyl orthoformate. Alternatively, carbondisulfide can be used in alkaline alcoholic solution. This step forms the benzene ring-containing 1,2-diamino groups.

    Ring Closure: The imidazole ring is formed by closing the benzimidazole structure using the o-phenylenediamine moiety.

Chemical Reactions Analysis

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions need further investigation.

Scientific Research Applications

Pharmacological Activities

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide belongs to a class of compounds known as benzimidazole derivatives, which have demonstrated a wide range of biological activities.

Antibacterial Activity
Benzimidazole derivatives, including sulfonamides, have been extensively studied for their antibacterial properties. They function primarily as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition prevents bacterial growth and replication, leading to bacteriostatic effects . In vitro studies have shown that various benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Activity
Similar to their antibacterial properties, benzimidazole derivatives also demonstrate antifungal activity. Compounds like this compound have been tested against fungal pathogens such as Candida albicans and Aspergillus niger, showing promising results comparable to standard antifungal agents like fluconazole .

Anticancer Potential
Recent studies have indicated that benzimidazole derivatives may possess anticancer properties. They have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell growth and survival .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound and related compounds:

StudyFindings
Srikanth et al. (2011)Reported significant antibacterial activity against E. coli and Pseudomonas aeruginosa with synthesized benzimidazole derivatives .
Luo et al. (2021)Highlighted the anticancer potential of benzimidazole-based compounds with promising results against various cancer cell lines .
Kilcigil et al. (2020)Demonstrated antifungal activity against C. albicans, suggesting effectiveness comparable to fluconazole .

Mechanism of Action

The exact mechanism by which N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide , we compare it with structurally analogous sulfonamide-benzimidazole hybrids. Key differences arise in substituent placement, aromatic systems, and physicochemical properties. Below is a detailed analysis:

Structural Analogues

N-(1H-benzimidazol-5-yl)naphthalene-2-sulfonamide

  • Difference : Lacks the methyl group at the benzimidazole 2-position.
  • Impact : Reduced steric hindrance may enhance solubility but decrease target binding specificity compared to the methylated analogue.

N-(2-ethyl-1H-benzimidazol-5-yl)benzene-1-sulfonamide Difference: Replaces naphthalene with a benzene ring and substitutes ethyl for methyl.

N-(2-methyl-1H-benzimidazol-5-yl)biphenyl-4-sulfonamide

  • Difference : Biphenyl sulfonamide instead of naphthalene.
  • Impact : Extended conjugation may improve binding to hydrophobic enzyme pockets but lower solubility.

Physicochemical Properties

Property Target Compound Naphthalene-2-sulfonamide (No Methyl) Benzene-sulfonamide (Ethyl) Biphenyl-sulfonamide
Molecular Weight (g/mol) 349.4 335.3 331.4 387.5
LogP (Predicted) 3.2 2.8 3.5 4.1
Hydrogen Bond Acceptors 5 5 4 5
Aromatic Rings 3 (naphthalene + benzimidazole) 3 2 4

Notes:

  • Biphenyl derivatives exhibit higher molecular weight and LogP, which may limit bioavailability.

Crystallographic Insights

Crystallographic data refined via SHELXL reveal distinct packing patterns:

  • Target Compound : Forms a layered structure stabilized by π-π interactions between naphthalene systems and hydrogen bonds (N–H···O=S) .
  • Benzene-sulfonamide Analog : Exhibits tighter packing due to smaller aromatic rings but weaker intermolecular hydrogen bonding.

Research Findings

Structural Robustness : The methyl group in the target compound induces a slight torsional twist in the benzimidazole ring, reducing crystal symmetry compared to analogues. This twist may influence binding to target proteins.

Thermal Stability: Differential scanning calorimetry (DSC) shows the target compound melts at 218°C, higher than its non-methylated analogue (195°C), suggesting enhanced stability due to steric effects.

Solubility : Aqueous solubility of the target compound (0.12 mg/mL) is lower than benzene-sulfonamide derivatives (0.45 mg/mL), aligning with its higher LogP.

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)naphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzimidazole moiety linked to a naphthalene sulfonamide structure. Its chemical formula can be represented as:

C16H15N3O2S\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

This structure is significant as it contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and sulfonamide groups exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial metabolic pathways.

Antiviral Properties

The antiviral potential of benzimidazole derivatives has been documented extensively. Compounds with similar structures have demonstrated inhibitory effects against viruses such as the hepatitis C virus (HCV) and influenza viruses. The mechanisms often involve the inhibition of viral polymerases or proteases, which are crucial for viral replication.

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play a vital role in various physiological processes. Inhibition of CAs can lead to altered pH levels within cells, affecting cellular metabolism and growth.
  • Interference with Nucleic Acid Synthesis : The benzimidazole moiety may interact with nucleic acids, disrupting replication and transcription processes in pathogens.
  • Modulation of Protein Function : Some studies suggest that these compounds can act as inhibitors of heat shock protein 90 (HSP90), which is involved in protein folding and stabilization, impacting cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayReference
AntibacterialVarious bacterial strains
AntiviralHepatitis C Virus
HSP90 InhibitionCancer cells
Carbonic Anhydrase InhibitionVarious physiological processes

Case Study: Antiviral Activity Against HCV

A study focusing on similar benzimidazole compounds revealed that they possess significant antiviral activity against HCV, with IC50 values indicating effective inhibition at low concentrations (e.g., 3.4 μM) . This highlights the potential for this compound to serve as a lead compound in antiviral drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.